![molecular formula C25H31N3O4S2 B2568003 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-83-6](/img/structure/B2568003.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal and Immunomodulating Activities
Benzothiazole derivatives have been studied for their antifungal and immunomodulating activities. Research indicates that certain benzothiazole compounds, especially those with specific chemical characteristics such as ether substitution at the side chain, exhibit significant in vivo antifungal activity despite limited in vitro effects against Candida. This discrepancy is attributed to the metabolization of benzothiazole derivatives into active antifungal compounds and their potential to enhance protective immune responses alongside direct antifungal effects (Schiaffella & Vecchiarelli, 2001).
Amyloid Imaging in Alzheimer's Disease
Another area of application for benzothiazole derivatives is in the imaging of amyloid plaques in Alzheimer's disease. Compounds based on benzothiazole structures have been developed as radioligands for positron emission tomography (PET) imaging to detect amyloid deposits in the brain, contributing to the early detection of Alzheimer's and the evaluation of anti-amyloid therapies (Nordberg, 2007).
LC-MS/MS Study of Degradation Processes
Research focusing on the stability and degradation pathways of benzothiazole derivatives provides valuable information for understanding their environmental impact and pharmacokinetic properties. A study on nitisinone (NTBC), a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS), revealed insights into its stability under various conditions and identified major degradation products. Such studies are crucial for assessing the risks and benefits of medical applications of benzothiazole derivatives (Barchańska et al., 2019).
Pharmacological Activities of Benzothiazoles
Benzothiazoles are recognized for their broad spectrum of pharmacological activities. A review covering patents from 2010 to 2014 discussed the development of benzothiazole-based chemotherapeutic agents, highlighting their anticancer, antimicrobial, and anti-inflammatory properties. This review underscores the importance of the benzothiazole nucleus in drug discovery and its potential in the development of therapies for various ailments (Kamal et al., 2015).
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S2/c1-4-28-23-21(32-5-2)12-9-13-22(23)33-25(28)26-24(29)18-14-16-20(17-15-18)34(30,31)27(3)19-10-7-6-8-11-19/h9,12-17,19H,4-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSYWDLCOHYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

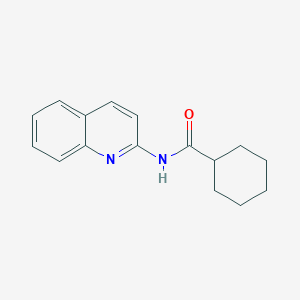
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B2567921.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2567926.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-chloro-5-methanesulfonylbenzoate](/img/structure/B2567927.png)
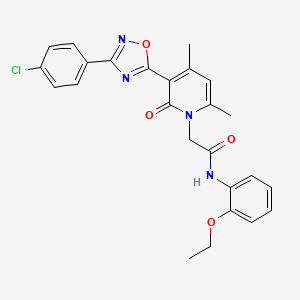
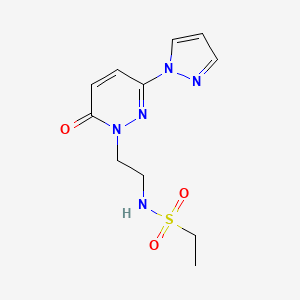
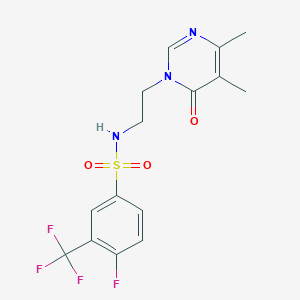

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)
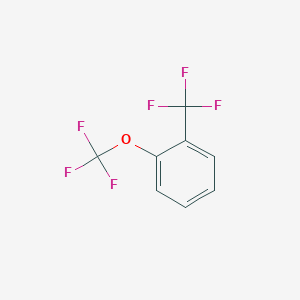
![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)
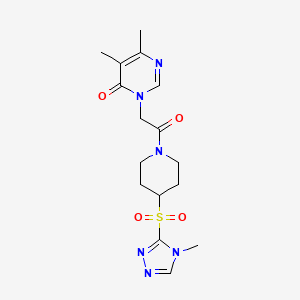
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B2567943.png)